molecular formula C8H7ClN2O B11910551 3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one

3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one

Cat. No.: B11910551
M. Wt: 182.61 g/mol
InChI Key: GKFJCGKHJQUXBB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one: is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a chloromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction Products: The primary product is the corresponding methyl derivative.

Scientific Research Applications

3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Lacks the chloromethyl group but shares the core structure.

    3-(Bromomethyl)imidazo[1,2-a]pyridin-2(3H)-one: Similar structure with a bromomethyl group instead of chloromethyl.

    2-Methylimidazo[1,2-a]pyridine: Substituted at a different position but shares the imidazo[1,2-a]pyridine core.

Uniqueness

3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one is unique due to the presence of the chloromethyl group, which provides a reactive site for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of new drugs.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-(chloromethyl)-3H-imidazo[1,2-a]pyridin-2-one

InChI

InChI=1S/C8H7ClN2O/c9-5-6-8(12)10-7-3-1-2-4-11(6)7/h1-4,6H,5H2

InChI Key

GKFJCGKHJQUXBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(N2C=C1)CCl

Origin of Product

United States

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